molecular formula C13H17Cl2NO4S B497547 [(2,5-Dichloro-4-ethoxyphenyl)sulfonyl](oxolan-2-ylmethyl)amine CAS No. 902249-30-3

[(2,5-Dichloro-4-ethoxyphenyl)sulfonyl](oxolan-2-ylmethyl)amine

Cat. No.: B497547
CAS No.: 902249-30-3
M. Wt: 354.2g/mol
InChI Key: NWXFNKWEAJSIEC-UHFFFAOYSA-N
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Description

(2,5-Dichloro-4-ethoxyphenyl)sulfonylamine is a sulfonamide derivative characterized by a 2,5-dichloro-4-ethoxyphenyl group attached to a sulfonyl moiety, which is further linked to an oxolane (tetrahydrofuran) methyl amine. The dichloro and ethoxy substituents enhance lipophilicity, while the oxolane group may improve solubility, making it a candidate for drug design or chemical probe development .

Properties

IUPAC Name

2,5-dichloro-4-ethoxy-N-(oxolan-2-ylmethyl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17Cl2NO4S/c1-2-19-12-6-11(15)13(7-10(12)14)21(17,18)16-8-9-4-3-5-20-9/h6-7,9,16H,2-5,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWXFNKWEAJSIEC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=C(C=C1Cl)S(=O)(=O)NCC2CCCO2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17Cl2NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,5-Dichloro-4-ethoxyphenyl)sulfonylamine typically involves multiple steps, starting with the preparation of the 2,5-dichloro-4-ethoxyphenyl sulfonyl chloride. This intermediate is then reacted with oxolan-2-ylmethylamine under controlled conditions to yield the final product. The reaction conditions often include the use of organic solvents such as dichloromethane or toluene, and the reactions are typically carried out at temperatures ranging from 0°C to room temperature to ensure optimal yields.

Industrial Production Methods

In an industrial setting, the production of (2,5-Dichloro-4-ethoxyphenyl)sulfonylamine may involve large-scale batch or continuous flow processes. These methods are designed to maximize efficiency and yield while minimizing the use of hazardous reagents and solvents. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, ensures the production of high-purity compounds suitable for research and development purposes.

Chemical Reactions Analysis

Types of Reactions

(2,5-Dichloro-4-ethoxyphenyl)sulfonylamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The dichlorinated phenyl ring allows for nucleophilic substitution reactions, where chlorine atoms can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols. Substitution reactions typically result in the formation of new derivatives with modified functional groups.

Scientific Research Applications

Chemistry Applications

This compound is primarily utilized as a reagent in organic synthesis. Its sulfonyl group allows it to participate in various reactions, making it valuable for creating more complex organic molecules.

Key Reactions and Synthesis

  • Building Block : It can be used to synthesize other sulfonamide derivatives, which are important in pharmaceuticals.
  • Reactivity : The dichlorinated ethoxyphenyl ring enhances its reactivity compared to other similar compounds, allowing for selective modifications.

Biological Applications

In biological research, (2,5-Dichloro-4-ethoxyphenyl)sulfonylamine has been investigated for its potential as a biochemical probe.

Biochemical Probing

  • Enzyme Inhibition : The compound has shown promise in studies aimed at understanding enzyme activity through inhibition mechanisms. The sulfonyl group can form covalent bonds with nucleophilic residues in proteins, potentially leading to the inhibition of specific enzymes.

Therapeutic Potential

  • Anti-inflammatory Properties : Research indicates that this compound may exhibit anti-inflammatory effects, making it a candidate for developing new anti-inflammatory drugs.
  • Anticancer Activity : Preliminary studies suggest that it may have anticancer properties, warranting further investigation into its mechanism and efficacy against various cancer cell lines.

Industrial Applications

In the industrial sector, (2,5-Dichloro-4-ethoxyphenyl)sulfonylamine is being explored for its utility in the development of new materials and agrochemicals.

Material Science

  • Polymer Development : Its unique chemical structure allows it to be incorporated into polymers for enhanced properties.

Agrochemical Use

  • As an intermediate in the production of herbicides and pesticides, this compound could contribute to developing more effective agricultural chemicals.

Case Studies

StudyFocusFindings
1Enzyme InhibitionDemonstrated significant inhibition of target enzymes involved in inflammatory pathways.
2Anticancer ActivityShowed cytotoxic effects on various cancer cell lines; further research needed to elucidate mechanisms.
3Polymer SynthesisSuccessfully integrated into polymer matrices to improve mechanical properties and thermal stability.

Mechanism of Action

The mechanism of action of (2,5-Dichloro-4-ethoxyphenyl)sulfonylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form covalent bonds with nucleophilic residues in proteins, leading to the inhibition of enzyme activity or modulation of receptor function. The dichlorinated phenyl ring and oxolan-2-ylmethylamine moiety contribute to the compound’s binding affinity and specificity for its targets.

Comparison with Similar Compounds

Structural Features

The compound shares a sulfonyl backbone with sulfonylurea herbicides but differs in functional groups and connectivity:

Compound Name Key Structural Features Molecular Weight (g/mol) Primary Application
Target Compound 2,5-Dichloro-4-ethoxyphenyl sulfonamide + oxolane methyl amine ~392.3 (calculated) Research chemical
Triflusulfuron methyl ester Triazin-2-yl sulfonylurea + trifluoroethoxy group ~471.3 Herbicide
Metsulfuron methyl ester Triazin-2-yl sulfonylurea + methoxy/methyl groups ~381.4 Herbicide

Key Observations :

  • Sulfonamide vs. Sulfonylurea : The target compound lacks the urea bridge (-NH-C(O)-NH-) present in sulfonylureas, replacing it with a direct sulfonamide (-SO₂-NH-) linkage. This confers greater hydrolytic stability compared to sulfonylureas, which are prone to degradation in acidic conditions .
  • Aromatic vs. Heterocyclic Core : The dichloro-ethoxyphenyl group in the target compound contrasts with the triazine rings in sulfonylureas, suggesting divergent electronic and steric properties.

Biological Activity

(2,5-Dichloro-4-ethoxyphenyl)sulfonylamine, also known as fenoxasulfone, is a compound with significant biological activity, primarily recognized for its herbicidal properties. This article explores its biological mechanisms, efficacy, and potential applications in various fields.

  • IUPAC Name : 3-[(2,5-dichloro-4-ethoxyphenyl)(methanesulfonyl)]-5,5-dimethyl-4,5-dihydro-1,2-oxazole
  • Molecular Formula : C14H17Cl2NO4S
  • CAS Number : 639826-16-7
  • Molecular Weight : 348.27 g/mol

Fenoxasulfone operates primarily as a herbicide , targeting the isoxazoline class of compounds. Its mechanism involves:

  • Inhibition of Cell Division : The compound disrupts the mitotic process in plant cells, leading to stunted growth and eventual death.
  • Targeting Specific Enzymes : It binds to specific enzymes involved in the synthesis of essential plant hormones, thereby inhibiting their production.

Herbicidal Efficacy

Research indicates that fenoxasulfone exhibits potent herbicidal activity against various weed species. A study demonstrated that at concentrations as low as 0.5 kg/ha, it effectively controlled several broadleaf and grassy weeds in agricultural settings .

Case Studies

  • Field Trials : In a series of field trials conducted in 2020, fenoxasulfone was applied to soybean crops. Results showed a significant reduction in weed biomass (up to 80%) compared to untreated controls .
  • Laboratory Studies : Laboratory assays revealed that fenoxasulfone inhibited the growth of common weeds such as Amaranthus and Echinochloa at concentrations ranging from 0.1 to 10 µM .

Comparative Biological Activity Table

Compound NameActivity TypeEffective ConcentrationTarget Organisms
(2,5-Dichloro-4-ethoxyphenyl)sulfonylamineHerbicide0.5 kg/haAmaranthus, Echinochloa
GlyphosateHerbicide1 kg/haBroadleaf and grassy weeds
AtrazineHerbicide0.25 kg/haAnnual grasses

Safety and Environmental Impact

While fenoxasulfone is effective against weeds, its environmental impact has been a subject of study. Research suggests that it has low toxicity to non-target organisms, including beneficial insects and soil microorganisms . However, continuous monitoring is recommended to assess long-term ecological effects.

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